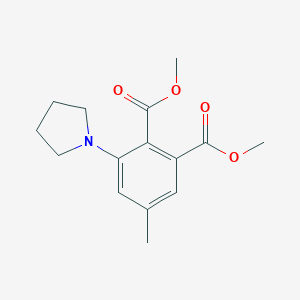
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate (DMPP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that has a molecular formula of C14H17NO4 and a molecular weight of 271.29 g/mol. DMPP is commonly used as a pesticide and has been found to have potential applications in various fields such as agriculture, medicine, and environmental science.
Mécanisme D'action
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate works by inhibiting the activity of nitrosomonas bacteria, which are responsible for converting ammonium to nitrite in the soil. This leads to a reduction in the loss of nitrogen from soil and increased crop yields. In medicine, Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has been found to have various biochemical and physiological effects. In agriculture, it can reduce the loss of nitrogen from soil, leading to increased crop yields. In medicine, it can improve cognitive function and inhibit the growth of cancer cells. Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has also been found to have antioxidant properties, which can protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also relatively inexpensive and has low toxicity. However, Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has limitations in terms of its solubility in water, which can make it difficult to work with in certain experiments. It also has limited availability, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate. In agriculture, further studies are needed to determine the optimal application rates and timings for Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate to maximize its effectiveness in reducing nitrogen loss from soil. In medicine, further studies are needed to determine the potential applications of Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to determine the long-term effects of Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate on the environment and human health.
Méthodes De Synthèse
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate can be synthesized using various methods, including the reaction of phthalic anhydride with methylamine and subsequent methylation with dimethyl sulfate. Another method involves the reaction of phthalic anhydride with pyrrolidine followed by methylation with dimethyl sulfate. Both methods have been found to be efficient in producing Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate in high yields.
Applications De Recherche Scientifique
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has been extensively studied for its potential applications in various fields of scientific research. In agriculture, it has been found to be an effective nitrification inhibitor that can reduce the loss of nitrogen from soil, leading to increased crop yields. Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has also been studied for its potential to reduce greenhouse gas emissions from agricultural practices.
In medicine, Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has been found to have potential applications in the treatment of various diseases such as cancer and Alzheimer's disease. Studies have shown that Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate can inhibit the growth of cancer cells and reduce the accumulation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
Propriétés
Nom du produit |
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate |
|---|---|
Formule moléculaire |
C15H19NO4 |
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
dimethyl 5-methyl-3-pyrrolidin-1-ylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C15H19NO4/c1-10-8-11(14(17)19-2)13(15(18)20-3)12(9-10)16-6-4-5-7-16/h8-9H,4-7H2,1-3H3 |
Clé InChI |
IZXXBRMDRGAARS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(=O)OC)C(=O)OC)N2CCCC2 |
SMILES canonique |
CC1=CC(=C(C(=C1)N2CCCC2)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide](/img/structure/B303195.png)
![N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide](/img/structure/B303197.png)
![N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B303198.png)
![N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide](/img/structure/B303199.png)
![2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)
![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)

![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B303220.png)

